Kinase Selectivity Profile: Specific Inhibition of p38-γ MAPK Over Other p38 Isoforms and ERKs
JD123 demonstrates a highly specific, ATP-competitive inhibition of p38-γ MAPK, with no observed effect on the closely related p38-α, p38-β, or p38-δ isoforms, nor on the ERK1 or ERK2 kinases [1]. This contrasts with the broad inhibitory activity of many other 2-aminothiazole derivatives. For example, the comparator ST-1803, a 2,4'-bithiazol-2'-amine, inhibits SphK1 and SphK2 with IC50 values of 7.3 μM and 6.5 μM respectively, but does not possess this specific p38-γ/JNK1 profile [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | ATP-competitive inhibitor of p38-γ MAPK; no effect on p38-α, p38-β, p38-δ, ERK1, ERK2 [1]. |
| Comparator Or Baseline | ST-1803 (N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine): IC50 = 7.3 μM (SphK1), 6.5 μM (SphK2) [2]. |
| Quantified Difference | JD123 demonstrates a distinct target profile (p38-γ/JNK1) compared to ST-1803's inhibition of sphingosine kinases (SphK1/2). |
| Conditions | In vitro kinase inhibition assays as described in primary literature. |
Why This Matters
This specific selectivity is critical for researchers designing experiments to elucidate the distinct roles of p38-γ and JNK1 in disease models, as it minimizes confounding off-target effects that would be present with less selective kinase inhibitors.
- [1] Ansideri, F., et al. (2013). Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. Bioorganic & Medicinal Chemistry Letters, 23(4), 1019-1022. View Source
- [2] Vogt, D., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5354-5367. View Source
